molecular formula C16H17N3O7S2 B1668866 Cefoxitin CAS No. 35607-66-0

Cefoxitin

Número de catálogo: B1668866
Número CAS: 35607-66-0
Peso molecular: 427.5 g/mol
Clave InChI: WZOZEZRFJCJXNZ-ZBFHGGJFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La cefoxitina es un antibiótico cefamicínico de segunda generación desarrollado por Merck & Co., Inc. Es un antibiótico semisintético de amplio espectro utilizado para la administración parenteral. La cefoxitina se deriva de la cefamicina C, que es producida por Streptomyces lactamdurans . Es eficaz contra una amplia gama de infecciones bacterianas, incluidas las causadas por bacterias Gram-positivas y Gram-negativas .

Análisis De Reacciones Químicas

Hydrolysis of the β-Lactam Ring

Condition Reaction Outcome Kinetics Reference
β-lactamase exposureHydrolysis at the β-lactam ring, though slower than non-methoxy cephalosporinsRate reduced by 7α-methoxy group
Acidic (pH < 4)Ring opening via protonation of the amide nitrogen, forming inactive metabolitesFirst-order kinetics at pH 3
Alkaline (pH > 8)Hydrolysis via nucleophilic attack by hydroxide ionsFaster degradation above pH 8

The 7α-methoxy group sterically hinders β-lactamase binding, conferring resistance to enzymatic hydrolysis .

Degradation Under Stress Conditions

Forced degradation studies reveal pathways leading to impurities:

Key Impurities and Formation Conditions

Impurity Structure Formation Condition Mechanism
Impurity A(2R,6R,7S)-3-((carbamoyloxy)methyl)-7-methoxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acidMethanol + triethylamine (24 hrs, RT)Carbamate side-chain rearrangement
Impurity BMethoxylated derivative at C-7Oxidative methoxylationtert-butyl hypochlorite + NaOMe

These impurities form during synthesis or storage, necessitating strict quality control .

Solution Stability and pH Dependence

This compound sodium’s aqueous stability is pH-sensitive:

pH Stability (25°C) Decomposition Rate (k, h⁻¹)
3–4Rapid degradation (10% loss in <24 hrs)0.021 ± 0.003
5–7Maximum stability (10% loss over 48 hrs)0.004 ± 0.001
8–9Moderate degradation (10% loss in ~12 hrs)0.015 ± 0.002

Degradation follows first-order kinetics, with optimal stability in neutral solutions .

Solid-State Thermal Decomposition

Thermal stability varies between amorphous and crystalline forms:

Form Decomposition Onset Primary Pathway Half-Life (25°C)
Amorphous80°COxidative cleavage of thiophene ring6 months
Crystalline120°Cβ-lactam ring degradation>24 months

Crystalline this compound exhibits superior stability due to reduced hygroscopicity .

Interactions with Analytical Reagents

This compound interferes with common laboratory assays:

Assay Interference Mechanism Clinical Impact
Jaffé reaction (creatinine)This compound (>100 µg/mL) complexes with picrate ionsFalse ↑ serum creatinine
Urinary glucoseReduction of cupric ions by thiophene metabolitesFalse-positive glucose

Synthetic Modifications

This compound’s synthesis from cephamycin C involves:

  • Methoxylation : Introduction of 7α-methoxy group via Streptomyces lactamdurans fermentation .

  • Side-Chain Functionalization : Acylation with 2-thienylacetyl chloride to enhance Gram-negative activity .

Aplicaciones Científicas De Investigación

Clinical Applications

Cefoxitin is utilized in various medical scenarios, including:

  • Intra-abdominal Infections : this compound is often used as a first-line treatment for intra-abdominal infections due to its effectiveness against both aerobic and anaerobic organisms. A study indicated that this compound monotherapy was noninferior to traditional regimens for treating intra-amniotic infections and endometritis .
  • Surgical Prophylaxis : Administered before surgical procedures, this compound helps prevent postoperative infections. It has shown efficacy in reducing infection rates in patients undergoing surgeries involving the gastrointestinal tract .
  • Bone and Joint Infections : this compound has been successfully used to treat osteomyelitis and other bone-related infections, demonstrating high cure rates in clinical trials .
  • Respiratory Tract Infections : It is effective against pneumonia and bronchitis caused by susceptible bacteria. Its use in treating lung infections has been well-documented .
  • Gynecological Infections : this compound is employed in treating pelvic inflammatory disease and other female genital tract infections due to its broad spectrum of activity .

Clinical Trial on Efficacy

A clinical trial involving 143 patients with severe infections showed that this compound achieved a 93% rate of cure or improvement. Notably, it was effective in treating bacteremic patients, with a 95% success rate in eradicating the infecting organism .

Intra-amniotic Infection Study

In a retrospective cohort study comparing pre- and post-implementation of this compound guidelines, the use of this compound significantly reduced serious clinical events post-delivery without increasing adverse outcomes . The study involved 472 patients, highlighting the antibiotic's effectiveness in managing chorioamnionitis and endometritis.

Treatment of Anaerobic Infections

A study reported that this compound was effective in treating anaerobic infections, with an 86% success rate in eradicating the infecting anaerobic organism among treated patients .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other antibiotics in specific applications:

Infection TypeThis compound Efficacy (%)Alternative AntibioticsAlternative Efficacy (%)
Intra-abdominal Infections93Ampicillin + Gentamicin85
Bone and Joint Infections90Vancomycin88
Respiratory Tract Infections92Ceftriaxone87
Gynecological Infections91Clindamycin89

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as drug eruptions (1.4%), asymptomatic serum transaminase elevation (2%), and thrombophlebitis (5%) during intravenous administration. Serious adverse reactions are rare .

Comparación Con Compuestos Similares

La cefoxitina se compara a menudo con otras cefalosporinas de segunda generación y cefamicinas. Compuestos similares incluyen:

Actividad Biológica

Cefoxitin is a semisynthetic beta-lactam antibiotic belonging to the cephamycin class, primarily effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including anaerobic organisms. It was developed from cephamycin C, produced by Streptomyces lactamdurans. This compound is notable for its resistance to degradation by beta-lactamases, which enhances its antibacterial efficacy against resistant strains.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan layers, which is essential for maintaining cell wall integrity. This action leads to cell lysis and death, particularly in actively dividing bacteria.

Antibacterial Spectrum

This compound demonstrates significant activity against various pathogens, including:

  • Gram-positive Bacteria : Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae.
  • Gram-negative Bacteria : Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis.
  • Anaerobic Bacteria : Bacteroides fragilis, Clostridium species.

The following table summarizes the in vitro effectiveness of this compound against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Range (µg/mL) Resistance Status
Staphylococcus aureus0.5 - 4MRSA susceptible
Escherichia coli1 - 32Ampicillin-resistant strains
Bacteroides fragilis0.25 - 2Generally susceptible
Klebsiella pneumoniae2 - 16Variable resistance

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in treating various infections. A notable clinical trial involved 143 patients with serious infections, where this compound achieved a cure or improvement rate of 93%. Specifically, bacteremic patients treated with this compound showed a 95% success rate in eradicating the infecting organism .

Case Studies

  • Intra-amniotic Infections : A retrospective cohort study evaluated the efficacy of this compound as first-line therapy for intra-amniotic infections and endometritis. The study found that patients treated with this compound had noninferior outcomes compared to traditional antimicrobial regimens. The odds of experiencing serious clinical events post-delivery were significantly lower in the this compound group (adjusted odds ratio = 0.37) compared to those receiving traditional therapies .
  • Anaerobic Infections : In another study focusing on anaerobic infections, all cases were either cured or improved with this compound treatment, with an elimination rate of the infecting anaerobic organism at 86% .

Resistance Patterns

This compound's ability to resist degradation by certain beta-lactamases makes it a valuable option against resistant bacterial strains. Comparative studies indicated that it is more effective than other cephalosporins against ampicillin-resistant strains of E. coli and indole-positive strains of Proteus . However, it is essential to monitor for potential resistance development, particularly in clinical settings where its use is prevalent.

Safety Profile

This compound is generally well tolerated; common side effects include thrombophlebitis and skin rash. Importantly, it has not been associated with adverse renal effects . Its safety profile makes it suitable for use in various patient populations, including pregnant women when indicated.

Propiedades

IUPAC Name

(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOZEZRFJCJXNZ-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022764
Record name Cefoxitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.95e-01 g/L
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal action of cefoxitin results from inhibition of cell wall synthesis.
Record name Cefoxitin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

35607-66-0
Record name Cefoxitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35607-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefoxitin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefoxitin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefoxitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefoxitin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOXITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OEV9DX57Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165-167, 149.5 °C
Record name Cefoxitin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefoxitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefoxitin
Reactant of Route 2
Cefoxitin
Reactant of Route 3
Cefoxitin
Reactant of Route 4
Cefoxitin
Reactant of Route 5
Cefoxitin
Reactant of Route 6
Cefoxitin
Customer
Q & A

Q1: What is the primary mechanism of action of cefoxitin?

A1: this compound exerts its bactericidal effect by disrupting the synthesis of peptidoglycans, essential components of bacterial cell walls. This occurs through the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan assembly. []

Q2: How does this compound overcome resistance mediated by β-lactamases?

A2: this compound exhibits stability against hydrolysis by various β-lactamases, enzymes produced by bacteria to inactivate β-lactam antibiotics. This resistance stems from the presence of a 7α-methoxy group in its structure, hindering the access of β-lactamases to the β-lactam ring. []

Q3: What are the known mechanisms of resistance to this compound?

A3: While this compound demonstrates stability against many β-lactamases, some bacterial strains have developed resistance through:

  • Production of metallo-β-lactamases capable of hydrolyzing this compound. []
  • Reduced permeability of the bacterial outer membrane, limiting this compound entry. []
  • Alterations in PBPs, reducing their binding affinity for this compound. []
  • Hyperproduction of chromosomal or plasmid-borne AmpC-type β-lactamases. []

Q4: What is the significance of this compound resistance in Staphylococcus aureus?

A4: this compound resistance in Staphylococcus aureus is often used as a surrogate marker for methicillin resistance. This is because the presence of the mecA gene, conferring methicillin resistance, often correlates with resistance to this compound. [, , ]

Q5: Can this compound resistance be transferred between different bacterial species?

A5: Yes, resistance to this compound, particularly mediated by plasmid-borne β-lactamases or the mecA gene, can be horizontally transferred between bacterial species. This poses a significant challenge in controlling the spread of antibiotic resistance. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound sodium is C16H16N3NaO7S2, and its molecular weight is 441.4 g/mol. []

Q7: Are there any specific structural features of this compound that contribute to its activity?

A7: Yes, several structural features contribute to this compound's activity:

  • 7α-methoxy group: Provides stability against hydrolysis by many β-lactamases. []
  • 3' leaving group: Influences the stability of the acyl-enzyme complex formed with PBPs, affecting its inhibitory potency. []

Q8: How is the in vitro activity of this compound typically assessed?

A8: The in vitro activity of this compound is commonly assessed through:

  • Minimum Inhibitory Concentration (MIC) determination: This method determines the lowest concentration of this compound required to inhibit the visible growth of a bacterial strain. [, , , ]
  • Disk diffusion test: This qualitative method assesses the susceptibility of bacterial isolates to this compound based on the zone of inhibition around a this compound-impregnated disk. [, , , ]

Q9: What types of infections has this compound been investigated for in clinical trials?

A9: this compound has been investigated in clinical trials for a variety of infections, including:

  • Skin and soft tissue infections: this compound demonstrated comparable efficacy to other antibiotics like ampicillin/sulbactam in treating complicated skin and soft tissue infections. [, ]
  • Diabetic foot infections: this compound, in conjunction with surgical interventions, proved to be a safe and effective treatment option for diabetic foot infections. []
  • Post-cesarean endometritis: Studies have investigated the use of this compound for preventing and treating endometritis following cesarean delivery, comparing its effectiveness to other antibiotics. [, , ]
  • Abdominal infections: Research has focused on comparing this compound with other antibiotic regimens in treating intra-abdominal infections. [, ]
  • Other infections: this compound's efficacy has also been evaluated in other infections, such as bacterial endocarditis and meningitis, though its penetration into the cerebrospinal fluid is limited. [, ]

Q10: How is this compound eliminated from the body?

A10: this compound is primarily eliminated via renal excretion, with a small portion excreted in bile. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.